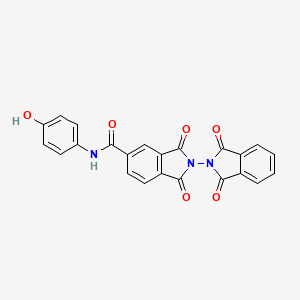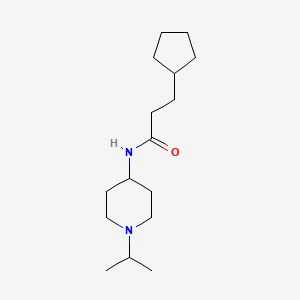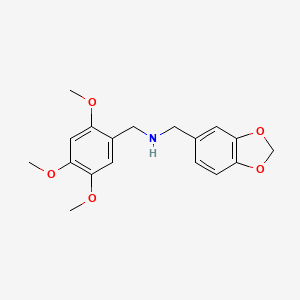![molecular formula C17H20N2O3 B5125744 2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)
2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, commonly known as EPPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPD is a member of the isoindolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
EPPD exerts its effects through the inhibition of PKC activity. PKC is a family of enzymes that play a key role in a range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, EPPD can modulate these processes and potentially provide therapeutic benefits in a range of diseases.
Biochemical and Physiological Effects
EPPD has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit PKC activity, EPPD has also been shown to modulate the activity of ion channels, particularly those involved in calcium signaling. This modulation of ion channel activity can have a range of effects on cellular processes, including the regulation of neurotransmitter release and the modulation of synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
EPPD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, its ability to inhibit PKC activity and modulate ion channel activity make it a promising candidate for the development of new therapeutics.
However, there are also limitations to the use of EPPD in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular processes. Additionally, its potential neuroprotective effects may be limited by its ability to cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for research on EPPD. One area of interest is the development of new therapeutics based on EPPD's ability to inhibit PKC activity and modulate ion channel activity. Another area of interest is the exploration of EPPD's potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand EPPD's mechanism of action and its effects on cellular processes.
Synthesemethoden
EPPD can be synthesized through a multi-step process involving the reaction of 2-ethyl-1-piperidinol with phthalic anhydride, followed by the addition of ethyl chloroacetate and subsequent hydrolysis. The resulting compound is then subjected to a cyclization reaction to form EPPD. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
EPPD has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the ability to inhibit protein kinase C (PKC) activity and modulate the activity of ion channels. EPPD has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-12-7-5-6-10-18(12)15(20)11-19-16(21)13-8-3-4-9-14(13)17(19)22/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJCXJSKPUCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)


![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)

![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)

